Picropodophyllol
Overview
Description
Picropodophyllol is a naturally occurring lignan, a type of polyphenolic compound, derived from the roots of Podophyllum plants. It is a stereoisomer of podophyllotoxin, with this compound being the cis conformation and podophyllotoxin being the trans conformation. This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology.
Mechanism of Action
Target of Action
Picropodophyllin (PPP) primarily targets the Insulin-like Growth Factor-1 Receptor (IGF1R) . IGF1R is a receptor that binds insulin-like growth factors, and it plays a crucial role in promoting cancer growth and metastasis . Rhabdomyosarcomas (RMS), for instance, overproduce IGF2, a potent ligand for IGF1R, and highly express IGF1R .
Mode of Action
PPP acts as a potent inhibitor of IGF1R . It has been shown to specifically inhibit IGF1R activity by blocking IGF1R phosphorylation and downstream signaling . This blockage of IGF1R leads to attenuated MAPK phosphorylation and causes cell cycle arrest in the G2/M phase .
Biochemical Pathways
The primary biochemical pathway affected by PPP is the IGF1R signaling pathway . By inhibiting IGF1R, PPP disrupts the normal signaling process, leading to reduced MAPK phosphorylation . This disruption can cause a cascade of downstream effects, including cell cycle arrest in the G2/M phase .
Result of Action
The inhibition of IGF1R by PPP has several molecular and cellular effects. It has been observed that PPP strongly inhibits RMS proliferation, chemotaxis, and adhesion . Additionally, PPP increases the sensitivity of RMS cell lines to chemotherapy, specifically to vincristine and cisplatin . In in vivo studies, mice treated with PPP grew smaller tumors and displayed significantly decreased seeding into bone marrow .
Biochemical Analysis
Biochemical Properties
Picropodophyllol plays a crucial role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It is known to inhibit the insulin-like growth factor-1 receptor (IGF-1R), which is pivotal in cell growth and survival . By blocking IGF-1R phosphorylation, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation, induces cell cycle arrest in the G2/M phase, and promotes apoptosis . The compound also affects cell signaling pathways, including the attenuation of MAPK phosphorylation and the induction of cell cycle arrest . Additionally, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to IGF-1R and inhibiting its activity . This inhibition prevents the phosphorylation of IGF-1R and its downstream signaling molecules, such as AKT and ERK . Furthermore, this compound induces mitotic arrest and catastrophe by depolymerizing microtubules, independent of IGF-1R . This dual mechanism of action contributes to its potent anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and retains its activity in both in vitro and in vivo studies . Long-term exposure to this compound results in sustained inhibition of cell proliferation and tumor growth
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and potential damage to normal tissues . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IGF-1R . By inhibiting IGF-1R, this compound disrupts the PI3K/AKT and MAPK signaling pathways, leading to altered metabolic flux and reduced cell proliferation . Additionally, the compound influences the production of reactive oxygen species (ROS), further contributing to its anticancer effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its ability to cross the blood-brain barrier, making it effective in treating brain tumors . Its accumulation in specific tissues and potential off-target effects require further study.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It primarily localizes to the cytoplasm, where it interacts with microtubules and disrupts their dynamics . This localization is essential for its ability to induce mitotic arrest and apoptosis in cancer cells . Additionally, this compound’s interaction with the microfilament system contributes to its effects on cell motility and adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picropodophyllol can be synthesized through the extraction of podophyllum resin from the roots of Podophyllum species. The resin is then subjected to various purification processes to isolate this compound. The synthetic route involves the use of solvents such as ethanol, methanol, and acetone, followed by crystallization and chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Podophyllum roots, followed by solvent extraction and purification. The process is optimized to maximize yield and purity, ensuring the compound is suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Picropodophyllol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of new compounds with enhanced or modified biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other lignans and related compounds.
Biology: Picropodophyllol is used in studies investigating cell growth, apoptosis, and signal transduction pathways.
Medicine: The compound is being explored for its anti-cancer properties, particularly its ability to inhibit the insulin-like growth factor-1 receptor (IGF1R), which is implicated in the growth and survival of cancer cells
Industry: this compound is utilized in the development of pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
Podophyllotoxin: The trans isomer of picropodophyllol, also known for its anti-cancer properties.
Etoposide: A semi-synthetic derivative of podophyllotoxin, widely used in chemotherapy.
Teniposide: Another derivative of podophyllotoxin, used in the treatment of various cancers.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and mechanism of action. Unlike podophyllotoxin, this compound selectively inhibits IGF1R without affecting the insulin receptor, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
(5R,6R,7S,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15+,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIIHCYJKCZRK-CALQCPNCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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